molecular formula C18H18FN3O4 B2367213 methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-25-2

methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B2367213
CAS No.: 478246-25-2
M. Wt: 359.357
InChI Key: ICBDYYDHPSPFJI-UHFFFAOYSA-N
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Description

methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate is a chemical compound with the molecular formula C18H18FN3O4 and a molecular weight of 359.35 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a nitrobenzenecarboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium hydroxide or other strong bases.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-[4-(4-fluorophenyl)piperazino]-3-aminobenzenecarboxylate.

    Reduction: 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate is unique due to its combination of a piperazine ring, fluorophenyl group, and nitrobenzenecarboxylate ester. This structure provides it with distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-26-18(23)13-2-7-16(17(12-13)22(24)25)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDYYDHPSPFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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